tert-butyl(S)-2-carbamoyl-4-oxopiperidine-1-carboxylate
CAS No.: 330194-83-7
Cat. No.: VC8101771
Molecular Formula: C11H18N2O4
Molecular Weight: 242.27 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 330194-83-7 |
|---|---|
| Molecular Formula | C11H18N2O4 |
| Molecular Weight | 242.27 g/mol |
| IUPAC Name | tert-butyl (2S)-2-carbamoyl-4-oxopiperidine-1-carboxylate |
| Standard InChI | InChI=1S/C11H18N2O4/c1-11(2,3)17-10(16)13-5-4-7(14)6-8(13)9(12)15/h8H,4-6H2,1-3H3,(H2,12,15)/t8-/m0/s1 |
| Standard InChI Key | SUBXABFDSJXUKY-QMMMGPOBSA-N |
| Isomeric SMILES | CC(C)(C)OC(=O)N1CCC(=O)C[C@H]1C(=O)N |
| SMILES | CC(C)(C)OC(=O)N1CCC(=O)CC1C(=O)N |
| Canonical SMILES | CC(C)(C)OC(=O)N1CCC(=O)CC1C(=O)N |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s IUPAC name, tert-butyl (2S)-2-carbamoyl-4-oxopiperidine-1-carboxylate, reflects its stereochemistry and functional groups. The piperidine ring adopts a chair conformation, with the Boc group at N-1 and the carbamoyl (-CONH) group at C-2 in the S-configuration. The ketone at C-4 introduces electrophilic reactivity, while the carbamate and carbamoyl groups participate in hydrogen bonding and dipole interactions .
Key Structural Features:
-
Stereochemistry: The S-configuration at C-2 is critical for enantioselective interactions in biological systems.
-
Functional Groups:
-
tert-Butoxycarbonyl (Boc): A base-labile protecting group that enhances solubility and prevents undesired side reactions.
-
Carbamoyl (-CONH): Imparts hydrogen-bonding capacity and metabolic stability.
-
Ketone (C=O): A reactive site for nucleophilic additions or reductions.
-
The absence of empirical data underscores the need for further characterization. For example, tert-butyl 4-oxopiperidine-1-carboxylate (CAS 79099-07-3), a related compound, has a melting point of 68–70°C , suggesting that substitutions significantly alter physical properties.
Synthesis and Derivatization
General Synthetic Strategies
The synthesis of tert-butyl(S)-2-carbamoyl-4-oxopiperidine-1-carboxylate likely involves multi-step sequences, leveraging established methods for piperidine functionalization:
-
Piperidine Ring Formation: Cyclization of δ-amino ketones or reductive amination of diketones.
-
Boc Protection: Reaction of the piperidine nitrogen with di-tert-butyl dicarbonate (BocO) under basic conditions .
-
Carbamoyl Introduction: Amidation at C-2 using carbamoyl chloride or isocyanate reagents.
-
Stereochemical Control: Asymmetric synthesis or chiral resolution to isolate the S-enantiomer.
Example Pathway (Inferred):
A plausible route involves:
-
Step 1: Protection of 4-piperidone with BocO to yield tert-butyl 4-oxopiperidine-1-carboxylate .
-
Step 2: Enantioselective α-amination at C-2 using a chiral catalyst.
-
Step 3: Carbamoylation with cyanate or urea derivatives.
While specific yields are unreported, similar reactions (e.g., alkylation of Boc-piperidones) achieve ~32% yields under optimized conditions .
Analytical Characterization
Proton nuclear magnetic resonance (-NMR) and mass spectrometry (MS) are essential for structural confirmation. For tert-butyl 3-methyl-4-oxopiperidine-1-carboxylate (CAS 181269-69-2), -NMR peaks include δ 3.73 (t, 2H, N-CH), 2.49 (t, 2H, C=O adjacent), and 1.49 (s, 9H, Boc) . The target compound’s spectrum would similarly resolve carbamoyl NH protons (~5–6 ppm) and piperidine ring protons.
Applications in Pharmaceutical Research
Role as a Synthetic Intermediate
This compound’s utility stems from its dual functionality:
-
Boc Group: Facilitates temporary protection of the amine, enabling sequential reactions on the piperidine ring.
-
Carbamoyl Group: Serves as a precursor for ureas, thioureas, or heterocycles via condensation reactions.
Biological Relevance
Piperidine derivatives are ubiquitous in drug discovery, featuring in kinase inhibitors, antipsychotics, and antivirals. The carbamoyl moiety in tert-butyl(S)-2-carbamoyl-4-oxopiperidine-1-carboxylate suggests potential as:
-
Enzyme Inhibitors: The ketone and carbamoyl groups may coordinate catalytic residues in proteases or oxidoreductases.
-
Chiral Building Blocks: Asymmetric synthesis of bioactive molecules, such as the diazabicyclo[3.2.1]octane derivatives in patent WO2014200786A1 .
Case Study: Antibiotic Development
Patent WO2014200786A1 discloses tert-butyl 4-((1r,2s,5r)-6-(benzyloxy)-7-oxo-1,6-diazabicyclo[3.2.1]octane-2-carboxamido)piperidine-1-carboxylate, a β-lactamase inhibitor intermediate . The target compound could analogously contribute to cephalosporin or carbapenem analogs by providing a stereochemically defined piperidine scaffold.
Challenges and Future Directions
Synthetic Optimization
Current limitations include:
-
Low Yields: Multi-step sequences often suffer from cumulative inefficiencies.
-
Stereochemical Purity: Ensuring enantiomeric excess (ee) >99% requires advanced catalysts or chromatography.
Future work should prioritize:
-
Catalytic Asymmetric Amidation: Leveraging organocatalysts or transition-metal complexes to streamline enantioselection.
-
Flow Chemistry: Enhancing reproducibility and scalability of critical steps.
Biological Screening
Despite its synthetic value, the compound’s bioactivity remains underexplored. In vitro assays against therapeutic targets (e.g., proteases, GPCRs) could unveil direct applications.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume